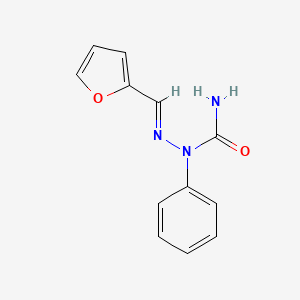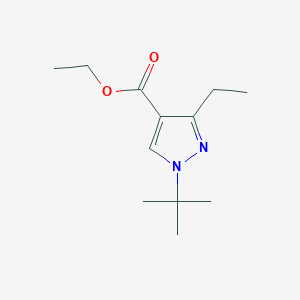
(R)-Pyrrolidine-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Pyrrolidine-3-sulfonic acid is an organic compound that belongs to the class of sulfonic acids It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-Pyrrolidine-3-sulfonic acid can be synthesized through several methods. One common approach involves the reaction of ®-pyrrolidine with sulfur trioxide or chlorosulfonic acid. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-Pyrrolidine-3-sulfonic acid may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Analyse Chemischer Reaktionen
Types of Reactions
®-Pyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce sulfonamide compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-Pyrrolidine-3-sulfonic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in various chemical reactions and processes.
Biology
In biology, this compound is studied for its potential role in enzyme inhibition and protein modification. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicine, ®-Pyrrolidine-3-sulfonic acid is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.
Wirkmechanismus
The mechanism by which ®-Pyrrolidine-3-sulfonic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and function. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-Pyrrolidine-3-sulfonic acid
- Pyrrolidine-2-sulfonic acid
- Pyrrolidine-4-sulfonic acid
Uniqueness
®-Pyrrolidine-3-sulfonic acid is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its enantiomer (S)-Pyrrolidine-3-sulfonic acid, the ®-form may exhibit different reactivity and selectivity in various reactions. Additionally, its position of the sulfonic acid group on the pyrrolidine ring differentiates it from other pyrrolidine sulfonic acids, leading to unique applications and functionalities.
Eigenschaften
Molekularformel |
C4H9NO3S |
|---|---|
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
(3R)-pyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C4H9NO3S/c6-9(7,8)4-1-2-5-3-4/h4-5H,1-3H2,(H,6,7,8)/t4-/m1/s1 |
InChI-Schlüssel |
CQXPKCLOHLADCJ-SCSAIBSYSA-N |
Isomerische SMILES |
C1CNC[C@@H]1S(=O)(=O)O |
Kanonische SMILES |
C1CNCC1S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



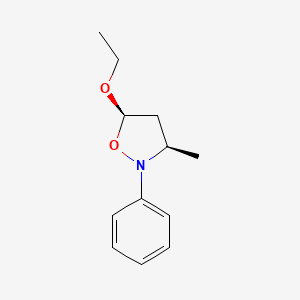
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)

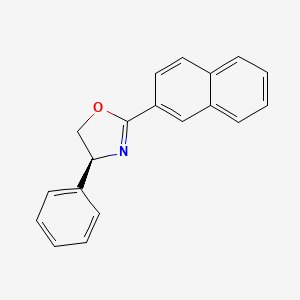
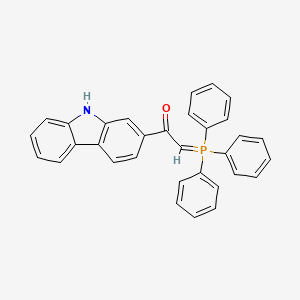
![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
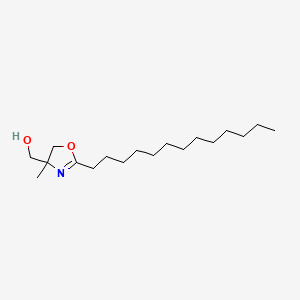
![2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine](/img/structure/B12889968.png)
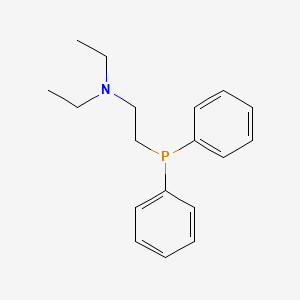

![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)
